molecular formula C13H18ClF2NO B1397568 3-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride CAS No. 1220016-90-9

3-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397568
CAS No.: 1220016-90-9
M. Wt: 277.74 g/mol
InChI Key: UEHVXWKJRNEAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride is a fluorinated piperidine derivative that serves as a critical building block in medicinal chemistry and pharmaceutical research. This compound is recognized as a valuable intermediate in the synthesis of potential metalloproteinase inhibitors, which are a significant focus in the development of therapies for various diseases . The structural motif of a piperidine ring linked to a difluorophenoxy group is commonly explored in central nervous system (CNS) drug discovery. The incorporation of fluorine atoms is a strategic approach to modulate the compound's lipophilicity, metabolic stability, and binding affinity, making it a versatile scaffold for constructing targeted bioactive molecules . As a high-purity synthetic intermediate, it enables researchers to efficiently develop and optimize new chemical entities for probing biological pathways and addressing complex disorders. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[2-(3,4-difluorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO.ClH/c14-12-4-3-11(8-13(12)15)17-7-5-10-2-1-6-16-9-10;/h3-4,8,10,16H,1-2,5-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHVXWKJRNEAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(3,4-Difluorophenoxy)ethylpiperidine Intermediate

A representative method involves the reaction of 4-piperidone or 4-piperidine derivatives with 3,4-difluorophenol under basic conditions or via nucleophilic substitution of a haloalkyl intermediate.

  • Reagents and Conditions:

    • Starting material: 4-piperidone or 4-piperidine derivatives with a suitable leaving group (e.g., 2-chloroethyl or 2-bromoethyl substituent).
    • Nucleophile: 3,4-difluorophenol.
    • Base: Potassium carbonate or sodium hydride in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
    • Temperature: Typically heated to 80–100 °C for several hours to drive the substitution.
  • Mechanism:
    The phenolate ion generated from 3,4-difluorophenol attacks the alkyl halide side chain on the piperidine ring, forming the ether bond.

  • Example from Patent US20020038031A1:
    A potassium salt suspension in DMSO was treated with 3,4-difluorophenol derivatives and heated to 85 °C until completion. The product was isolated by extraction and purified to yield the desired ether-substituted piperidine.

Conversion to Hydrochloride Salt

  • The free base of 3-[2-(3,4-difluorophenoxy)ethyl]piperidine is typically converted to its hydrochloride salt by treatment with aqueous hydrochloric acid or by refluxing in a mixture of methanol and aqueous HCl.

  • Procedure:

    • Dissolve the free base in methanol.
    • Add aqueous hydrochloric acid in stoichiometric amounts.
    • Reflux for approximately 1 hour.
    • Cool and isolate the hydrochloride salt by filtration or crystallization.
  • This step improves the compound’s stability, crystallinity, and ease of handling.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

3-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Piperidine Derivatives

Below is a comparative analysis of key analogs:

Compound Name CAS No. Substituents Molecular Formula Key Properties
3-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride 1220032-30-3 3,4-difluorophenoxyethyl C₁₃H₁₈ClF₂NO Balanced lipophilicity; moderate metabolic stability .
GZ-274B (2,6-bis(2-(2-fluorophenyl)ethyl)piperidine HCl) N/A 2-fluorophenyl ethyl C₂₀H₂₄ClF₂N Higher steric bulk; enhanced dopamine uptake inhibition .
GZ-275B (2,6-bis(2-(3-fluorophenyl)ethyl)piperidine HCl) N/A 3-fluorophenyl ethyl C₂₀H₂₄ClF₂N Improved binding affinity for monoamine transporters vs. 2-fluoro analogs .
4,4-Difluoropiperidine hydrochloride 144230-52-4 4,4-difluoropiperidine C₅H₁₀ClF₂N Simplified structure; lower molecular weight; limited side-chain functionality .
3,3-Difluoropiperidine hydrochloride 496807-97-7 3,3-difluoropiperidine C₅H₁₀ClF₂N Increased rigidity; potential for CNS-targeted applications .
Key Findings:
  • Substituent Position Matters : The 3,4-difluoro substitution on the phenyl ring in the target compound optimizes electronic effects without excessive steric hindrance, unlike bulkier analogs like GZ-274B .
  • Side-Chain Flexibility : The ethyl linker in the target compound allows greater conformational flexibility compared to rigid analogs like 3,3-difluoropiperidine hydrochloride .

Halogenated Phenoxyethyl Piperidines

Compounds with halogenated aryl groups exhibit distinct bioactivity profiles:

Compound Name CAS No. Substituents Molecular Formula Key Properties
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl 52392-53-7 2,4-dichloro-3,5-dimethylphenoxyethyl C₁₆H₂₂Cl₃NO Higher lipophilicity; potential antimicrobial activity .
3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl 1220036-62-3 4-chloro-3-ethylphenoxymethyl C₁₄H₂₁Cl₂NO Chlorine substitution enhances halogen bonding; reduced solubility .
4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride 28033-33-2 3-trifluoromethylphenoxy C₁₂H₁₅ClF₃NO Strong electron-withdrawing group; improved receptor affinity but higher toxicity risk .
Key Findings:
  • Chlorine vs. Fluorine : Chlorinated analogs (e.g., CAS 52392-53-7) exhibit higher lipophilicity but poorer solubility compared to fluorinated derivatives .
  • Trifluoromethyl Trade-offs : The trifluoromethyl group in CAS 28033-33-2 enhances binding affinity but may increase metabolic toxicity .

Piperidine Derivatives with Heterocyclic Modifications

Substitutions on the piperidine ring or adjacent groups alter pharmacological behavior:

Compound Name CAS No. Substituents Molecular Formula Key Properties
4-(Diphenylmethoxy)piperidine hydrochloride 65214-86-0 Diphenylmethoxy C₁₈H₂₂ClNO High steric bulk; limited CNS penetration due to hydrophobicity .
3-(3,4-Dimethoxy-benzyl)piperidine hydrochloride 625454-24-2 3,4-dimethoxybenzyl C₁₅H₂₂ClNO₂ Methoxy groups improve solubility; antioxidant potential .
Key Findings:
  • Polar vs. Nonpolar Groups: Methoxy substituents (e.g., CAS 625454-24-2) enhance water solubility, whereas diphenylmethoxy groups (CAS 65214-86-0) reduce it .

Biological Activity

3-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a difluorophenoxyethyl group. The synthesis typically involves nucleophilic substitution reactions where the piperidine acts as a nucleophile, allowing for the introduction of the difluorophenoxyethyl moiety. The hydrochloride form enhances stability and solubility, making it suitable for biological applications.

The biological activity of this compound is attributed to its interaction with specific biological targets. It may modulate the activity of various enzymes or receptors, leading to diverse pharmacological effects. The exact pathways involved can vary based on the target and context of use.

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

  • Cytotoxicity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown efficacy against human breast cancer cells with IC₅₀ values indicating potent inhibitory effects.
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. Preliminary findings suggest effectiveness against certain strains of bacteria, although further studies are necessary to fully elucidate its spectrum of activity .
  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit N-myristoyltransferase (NMT), which is crucial in the lifecycle of certain parasitic infections like those caused by Trypanosoma brucei .

Research Findings

A selection of research findings related to this compound is summarized in the table below:

StudyFocusKey Findings
General Biological ActivityInvestigated for enzyme inhibition and receptor binding; potential therapeutic applications noted.
Trypanocidal ActivityDemonstrated effectiveness against T. brucei NMT; IC₅₀ values showed improved potency in modified compounds.
CytotoxicitySignificant cytotoxic effects observed in cancer cell lines; potential applications in oncology highlighted.
Antimicrobial ActivityPreliminary results indicate antimicrobial properties; further validation required.

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, reporting IC₅₀ values that suggest strong inhibitory effects compared to standard chemotherapeutic agents.
  • Inhibition of NMT : Research focused on the inhibition of NMT by this compound found that structural modifications could enhance its potency significantly, making it a candidate for further development in treating parasitic infections .

Q & A

Basic Research Questions

Q. What methods are recommended for synthesizing 3-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride?

  • Methodology : Synthesis typically involves multi-step reactions, including alkylation of the piperidine core and subsequent phenoxy group introduction. For example, hydrolysis of intermediates under basic conditions (e.g., NaOH in amide solvents like DMF) is a critical step, as seen in analogous piperidine derivatives . Reaction optimization may require adjusting solvent systems (e.g., cyclic ethers or nitriles) and monitoring via TLC or HPLC.

Q. How can the structural identity of this compound be confirmed?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^13C, and 2D2D NMR to confirm the piperidine backbone, fluorophenoxy substituents, and ethyl linker.
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to verify molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify functional groups (e.g., C-F stretching at ~1100–1250 cm1^{-1}) .

Q. What analytical methods ensure purity and detect impurities?

  • Methodology :

  • Titration : Determine hydrochloride content via acid-base titration with alcoholic NaOH, using phenolphthalein as an indicator .
  • HPLC : Use a C18 column with UV detection (e.g., 254 nm) and gradient elution (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities. Compare retention times against reference standards .
  • Karl Fischer Titration : Quantify residual water content to meet purity standards (98–102% anhydrous basis) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with improved bioactivity?

  • Methodology :

  • Quantum Mechanical Calculations : Optimize geometry and calculate electrostatic potentials (e.g., DFT at B3LYP/6-31G* level) to predict binding interactions with targets like GPCRs or ion channels.
  • Molecular Dynamics (MD) : Simulate ligand-receptor dynamics to assess stability and residence time .
  • Virtual Screening : Use docking software (e.g., AutoDock Vina) to prioritize derivatives with favorable binding scores .

Q. What strategies address discrepancies in pharmacological data across in vitro and in vivo studies?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsomes) to explain bioavailability gaps.
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites that may alter activity.
  • Dose-Response Refinement : Adjust dosing regimens in animal models to account for species-specific differences in enzyme expression .

Q. How can regioselectivity challenges in fluorophenoxy substitution be resolved?

  • Methodology :

  • Protecting Group Strategies : Temporarily block reactive sites (e.g., piperidine nitrogen with Boc groups) to direct substitution to the ethyl linker.
  • Catalytic Optimization : Screen palladium catalysts (e.g., Pd(OAc)2_2/XPhos) for Suzuki-Miyaura couplings to install fluorophenoxy moieties .
  • Reaction Monitoring : Use 19F^{19}F-NMR to track substitution patterns in real time .

Q. What experimental designs minimize toxicity risks during in vivo studies?

  • Methodology :

  • Acute Toxicity Screening : Conduct OECD 423 tests in rodents to establish LD50_{50} values and identify target organs.
  • Subchronic Dosing : Administer escalating doses over 28 days with histopathological evaluation.
  • Safety Pharmacology : Assess cardiovascular (hERG inhibition) and CNS effects (open-field tests) .

Contradictions and Validation

Q. How should researchers validate conflicting solubility data in different solvent systems?

  • Methodology :

  • Solvent Screening : Test solubility in polar (e.g., DMSO, water) and nonpolar solvents (e.g., chloroform) using nephelometry or UV-Vis spectroscopy.
  • Thermodynamic Analysis : Calculate Hansen solubility parameters to rationalize discrepancies.
  • Co-solvency Studies : Use blends (e.g., PEG-400/water) to enhance solubility for in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.